2-[(Benzylamino)methyl]-4-nitrophenol
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Overview
Description
2-[(Benzylamino)methyl]-4-nitrophenol is an organic compound that features a benzylamino group attached to a phenol ring, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylamino)methyl]-4-nitrophenol typically involves multiple steps. One common method starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by a Friedel-Crafts acylation to introduce the benzyl group. The final step involves the reduction of the nitro group to an amine, which is then reacted with formaldehyde to form the benzylamino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and specific solvents may be employed to facilitate the reactions and improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylamino)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Properties
CAS No. |
75830-38-5 |
---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]-4-nitrophenol |
InChI |
InChI=1S/C14H14N2O3/c17-14-7-6-13(16(18)19)8-12(14)10-15-9-11-4-2-1-3-5-11/h1-8,15,17H,9-10H2 |
InChI Key |
JHEKRAVDVLZZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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